molecular formula C22H21FN6O2 B2574189 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide CAS No. 1251626-70-6

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide

Cat. No. B2574189
CAS RN: 1251626-70-6
M. Wt: 420.448
InChI Key: HYAPDVBBAUKJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazolo[4,3-c]pyrimidine, which is a type of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Molecular Structure Analysis

The compound contains a triazolo[4,3-c]pyrimidine core, which is a five-membered ring containing three nitrogen atoms . It also has various substituents attached to it, including a 4-fluoro-3-methylanilino group and a 2-methylphenyl group.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole-containing compounds exhibit promising anticancer properties. Researchers have investigated derivatives of this scaffold for their ability to inhibit cancer cell growth. The compound may serve as a potential lead for developing novel anticancer drugs. Further studies could explore its mechanism of action and efficacy against specific cancer types .

Antimicrobial Agents

The N–C–S linkage in the 1,2,4-triazole skeleton contributes to its antimicrobial activity. Compounds containing this scaffold have been explored as antimicrobial agents against bacteria, fungi, and other pathogens. Investigating the antibacterial and antifungal properties of our compound could provide valuable insights for drug development .

Anti-Inflammatory Effects

1,2,4-Triazoles have demonstrated anti-inflammatory effects. Our compound might modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, or other inflammatory disorders. Preclinical studies could assess its anti-inflammatory potential .

Antioxidant Properties

The 1,2,4-triazole scaffold has been associated with antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Evaluating the antioxidant capacity of our compound could reveal its therapeutic potential .

Analgesic Activity

Researchers have explored 1,2,4-triazole derivatives as potential analgesics. These compounds may interact with pain receptors or modulate pain pathways. Investigating the analgesic effects of our compound could contribute to pain management strategies .

Organic Catalysts

Beyond pharmacological applications, 1,2,4-triazoles have found use as organic catalysts in synthetic chemistry. Our compound’s unique structure could make it an interesting candidate for catalyzing specific reactions. Researchers could explore its catalytic properties and applications in organic synthesis .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

properties

IUPAC Name

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-13-6-4-5-7-18(13)26-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)25-16-8-9-17(23)14(2)10-16/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAPDVBBAUKJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.